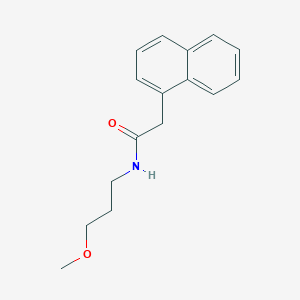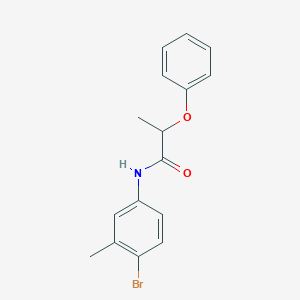
4-Methylphenylcyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenylcyclopentanecarboxylate is a chemical compound that belongs to the family of cyclopentanecarboxylates. It is commonly referred to as Methylphenylcyclopentanecarboxylate or MPC. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-Methylphenylcyclopentanecarboxylate is not well understood. However, it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are a type of receptor found in the central nervous system that play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylphenylcyclopentanecarboxylate are not well studied. However, it is believed to have sedative and anxiolytic effects due to its modulation of GABA(A) receptors. It has also been shown to have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Methylphenylcyclopentanecarboxylate in lab experiments is its unique properties. It is a relatively stable compound that can be easily synthesized. It also has potential applications in various fields such as organic synthesis and pharmacology.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information on its mechanism of action and physiological effects. This makes it difficult to design experiments that target specific pathways and processes.
Orientations Futures
There are several future directions that can be explored with regards to the use of 4-Methylphenylcyclopentanecarboxylate in scientific research. One of the major directions is to study its mechanism of action and physiological effects in more detail. This will help to identify potential therapeutic applications of this compound.
Another direction is to explore the use of this compound in the synthesis of novel organic compounds. This can lead to the development of new drugs and materials with unique properties and potential applications.
Conclusion
4-Methylphenylcyclopentanecarboxylate is a unique chemical compound that has potential applications in various fields such as organic synthesis and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 4-Methylphenylcyclopentanecarboxylate can be achieved through several methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. This involves the reaction between 4-methylphenylcyclopentene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction produces 4-Methylphenylcyclopentanecarboxylic acid, which is then esterified using a suitable alcohol to yield 4-Methylphenylcyclopentanecarboxylate.
Applications De Recherche Scientifique
4-Methylphenylcyclopentanecarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(4-methylphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C13H16O2/c1-10-6-8-12(9-7-10)15-13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 |
Clé InChI |
GLCDKRRCBNIMFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



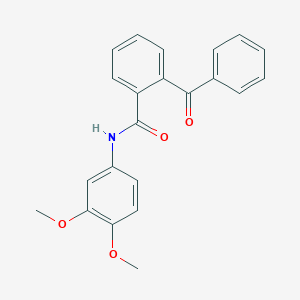
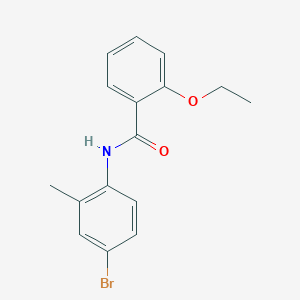
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

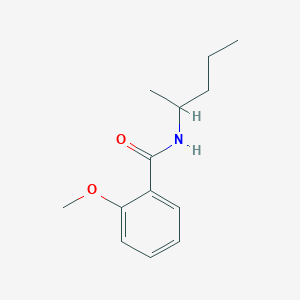
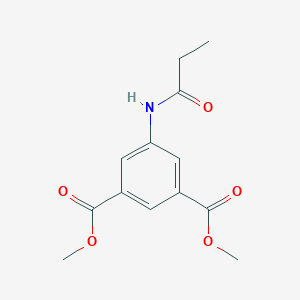
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)

